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Lerociclib Clinical Data at a Glance

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Lerociclib

CAS No.: 1628256-23-4

Cat. No.: S005789

Aspect Details

Drug Name Lerociclib (also known as GB491, G1T38) [1] [2]

Drug Class Oral, highly selective CDK4/6 inhibitor [1] [3]

Status Registered in China (May 2025) for HR+/HER2- advanced breast cancer [4] [5]
Recommended 150 mg, twice daily, continuously [1] [6]

Dosage

Mechanism of Inhibits CDK4/cyclin D1 (IC50: 1 nM) and CDK®6/cyclin D3 (IC50: 2 nM), leading
Action to G1 cell cycle arrest [1] [3] [2]

| Key Efficacy (vs. Placebo) | - Median PFS: 11.07 months vs. 5.49 months (HR: 0.451) [1] [3]

¢ Objective Response Rate (ORR): 23.4% vs. 8.7% [3] |

Mechanism of Action & Experimental Workflow

Lerociclib works by selectively inhibiting cyclin-dependent kinases 4 and 6 (CDK4/6), which are key
regulators of the cell cycle. The following diagram illustrates its mechanism and the foundational

experimental workflow used for validation.
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Preclinical Experimental Workflow

Lerociclib Mechanism of Action

1. In Vitro Studies
- G1 arrest assay
- Rb phosphorylation assay
- Cancer cell proliferation assay

l

2. In Vivo Studies
- Xenograft models
(Breast, NSCLC, Prostate cancer)
- Dose-dependent tumor growth inhibition

Mitogenic Signals

Cyclin D Synthesis

3. Clinical Trials (LEONARDA-1)
- Phase lll, Randomized, Double-blind
- Lerociclib + Fulvestrant vs. Placebo + Fulvestrant
- PFS as primary endpoint

hosphorylates

eleases

Click to download full resolution via product page
Diagram summarizing Lerociclib's mechanism and key validation experiments.

The preclinical data showed that lerociclib caused significant, durable, and dose-dependent inhibition of

tumor growth in xenograft models of breast cancer, non-small cell lung cancer, and prostate cancer [1] [3].
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Detailed Clinical Trial Methodology (LEONARDA-1)

For professionals, the detailed design and methodology of the key phase III trial are critical. The
LEONARDA-1 study was a randomized, double-blind, placebo-controlled phase III trial [1] [3].

e Patient Population: 275 patients with HR+/HER2- locally advanced or metastatic breast cancer who
had relapsed or progressed on prior endocrine therapy. All patients had demonstrated resistance to
prior endocrine therapy [1] [3].

¢ Study Arms: Patients were randomized in a 1:1 ratio to receive either:

o Intervention: Lerociclib (150 mg twice daily) plus Fulvestrant (500 mg)
o Control: Placebo plus Fulvestrant (500 mg) [1] [3]

¢ Primary Endpoint: Investigator-assessed Progression-Free Survival (PFS) [1] [3].

e Key Secondary Endpoints: PFS assessed by Blinded Independent Central Review (BICR),
Objective Response Rate (ORR), Duration of Response (DOR), Disease Control Rate (DCR), Clinical
Benefit Rate (CBR), Overall Survival (OS), safety and tolerability, and pharmacokinetic profile [1] [3].

¢ Statistical Analysis: The study was designed to test the superiority of the lerociclib arm over the
placebo arm for the primary endpoint of PFS [1].

Safety and Tolerability Profile

A key differentiator for lerociclib in clinical trials has been its promising safety and tolerability profile,

which supports continuous dosing without the need for a "drug holiday" [6].

e Hematologic Toxicity: In a phase I/ll study, at the 150 mg twice-daily dose, grade 3 neutropenia was
reported in 30% of patients and grade 4 neutropenia in 5%. This is notably lower than the rates of
high-grade neutropenia often associated with other CDK4/6 inhibitors [6].

¢ Gastrointestinal (Gl) Toxicity: Lerociclib has demonstrated low rates of Gl toxicity. In the same
study, no grade 3 or higher vomiting, diarrhea, or nausea were reported at the 150 mg twice-daily
dose [1] [6].

e Other Toxicities: The drug also showed low rates of other side effects common to its class, such as
fatigue, stomatitis, and alopecia [1] [6].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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